molecular formula C19H18N6O5S2 B2629191 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide CAS No. 1105225-48-6

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2629191
CAS No.: 1105225-48-6
M. Wt: 474.51
InChI Key: OZQCSIBFKBYVGL-UHFFFAOYSA-N
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Description

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that features a combination of nitrofuran, piperazine, thiadiazole, and phenylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide involves multiple steps:

    Formation of 5-nitrofuran-2-carbonyl chloride: This intermediate is prepared by reacting 5-nitrofuran-2-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide.

    Synthesis of 4-(5-nitrofuran-2-carbonyl)piperazine: The 5-nitrofuran-2-carbonyl chloride is then reacted with piperazine in an inert solvent such as dichloromethane.

    Formation of 5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazole-2-thiol: This step involves the reaction of 4-(5-nitrofuran-2-carbonyl)piperazine with thiosemicarbazide under reflux conditions.

    Final coupling reaction: The thiadiazole intermediate is then coupled with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial activity against various bacterial and fungal strains.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide involves multiple molecular targets and pathways:

    Antimicrobial Activity: The nitrofuran moiety can generate reactive oxygen species that damage bacterial DNA and proteins.

    Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide
  • 2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-ethylacetamide

Uniqueness

2-((5-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the phenylacetamide moiety may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs.

Properties

IUPAC Name

2-[[5-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O5S2/c26-15(20-13-4-2-1-3-5-13)12-31-19-22-21-18(32-19)24-10-8-23(9-11-24)17(27)14-6-7-16(30-14)25(28)29/h1-7H,8-12H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQCSIBFKBYVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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